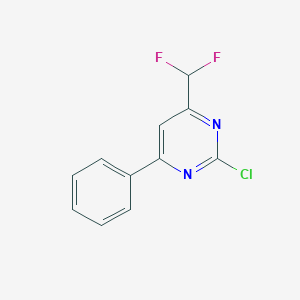2-Chloro-4-(difluoromethyl)-6-phenylpyrimidine
CAS No.: 1271476-46-0
Cat. No.: VC3141483
Molecular Formula: C11H7ClF2N2
Molecular Weight: 240.63 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1271476-46-0 |
|---|---|
| Molecular Formula | C11H7ClF2N2 |
| Molecular Weight | 240.63 g/mol |
| IUPAC Name | 2-chloro-4-(difluoromethyl)-6-phenylpyrimidine |
| Standard InChI | InChI=1S/C11H7ClF2N2/c12-11-15-8(6-9(16-11)10(13)14)7-4-2-1-3-5-7/h1-6,10H |
| Standard InChI Key | CSURZKUCFWBHSX-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=CC(=NC(=N2)Cl)C(F)F |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC(=NC(=N2)Cl)C(F)F |
Introduction
Structure and Chemical Properties
Molecular Structure
2-Chloro-4-(difluoromethyl)-6-phenylpyrimidine belongs to the class of halogenated pyrimidines. Its structure consists of a pyrimidine ring with three substituents:
-
A chlorine atom at position 2
-
A difluoromethyl group (CHF₂) at position 4
-
A phenyl group at position 6
The compound's structural characteristics can be inferred by examining similar pyrimidine derivatives. The presence of both fluorine atoms in the difluoromethyl group and the chlorine atom contributes to the compound's electron-withdrawing properties, while the phenyl ring likely influences its physical characteristics and biological activity.
Physicochemical Properties
Based on structurally similar compounds, the following properties can be estimated for 2-Chloro-4-(difluoromethyl)-6-phenylpyrimidine:
| Property | Value | Basis |
|---|---|---|
| Molecular Formula | C₁₁H₇ClF₂N₂ | Calculated based on structure |
| Molecular Weight | ~240.64 g/mol | Calculated based on atomic weights |
| Physical Appearance | Likely a crystalline solid | Based on similar pyrimidine derivatives |
| Solubility | Limited solubility in water, higher solubility in organic solvents | Based on similar halogenated pyrimidines |
| Melting Point | Not determined experimentally | Requires specific analysis |
| Boiling Point | Not determined experimentally | Requires specific analysis |
For comparison, 2-Chloro-4,6-difluoropyrimidine has a molecular weight of 150.51 g/mol , while 2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine has different substituents but maintains the same pyrimidine backbone structure .
Synthetic Approaches
General Synthesis Methods for Substituted Pyrimidines
The synthesis of halogenated pyrimidines with specific substituents typically follows established routes that can be adapted for 2-Chloro-4-(difluoromethyl)-6-phenylpyrimidine. Based on similar compounds, several approaches may be viable:
Organolithium-Based Synthesis
One potential approach involves the use of organolithium reagents. Similar compounds such as 2,4-dichloro-6-phenylpyrimidine have been synthesized using phenyllithium followed by oxidation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) . This reaction proceeds through a two-step mechanism involving addition and elimination:
-
Addition of the organolithium reagent to the pyrimidine ring
-
Oxidation with DDQ to restore aromaticity and introduce the phenyl group
The reaction typically occurs in THF at low temperatures (-78°C) to control regioselectivity .
Nucleophilic Substitution Reactions
Another potential route involves nucleophilic substitution reactions on a suitably substituted pyrimidine precursor. Similar compounds have been prepared by treating chloro-substituted pyrimidines with appropriate nucleophiles:
-
Starting with a more heavily chlorinated pyrimidine derivative
-
Selective substitution of chlorine atoms using different nucleophiles under controlled conditions
-
Introduction of the difluoromethyl group through appropriate reagents
Structure-Activity Relationships
Effect of Substituents
The specific arrangement of substituents in 2-Chloro-4-(difluoromethyl)-6-phenylpyrimidine likely influences its chemical reactivity and biological activity:
Chlorine at Position 2
The chlorine atom at position 2 of the pyrimidine ring typically enhances the electrophilicity of adjacent carbon atoms, making them more susceptible to nucleophilic attack. This reactive site could be exploited for further chemical modifications.
Difluoromethyl Group at Position 4
The difluoromethyl group (CHF₂) is a bioisostere of hydroxyl and thiol groups, potentially enhancing metabolic stability while maintaining hydrogen-bonding capabilities. This characteristic makes difluoromethylated compounds valuable in medicinal chemistry .
Phenyl Group at Position 6
The phenyl substituent likely contributes to:
-
Increased lipophilicity, affecting membrane permeability
-
Potential π-π interactions with aromatic amino acid residues in protein binding sites
-
Additional sites for structural elaboration through substitution on the phenyl ring
Comparison with Similar Compounds
Analytical Characterization
Spectroscopic Analysis
Based on similar compounds, 2-Chloro-4-(difluoromethyl)-6-phenylpyrimidine would likely display characteristic spectroscopic features:
NMR Spectroscopy
The ¹H NMR spectrum would likely show:
-
A characteristic triplet for the difluoromethyl proton due to coupling with the two fluorine atoms
-
Signals for the five aromatic protons of the phenyl group
-
A singlet for the single proton on the pyrimidine ring at position 5
The ¹⁹F NMR would display a doublet for the two fluorine atoms of the difluoromethyl group due to coupling with the proton.
IR Spectroscopy
Key expected IR bands would include:
-
C=N stretching vibrations of the pyrimidine ring (~1550-1650 cm⁻¹)
-
C-F stretching vibrations (~1000-1100 cm⁻¹)
-
C-Cl stretching vibrations (~600-800 cm⁻¹)
-
Aromatic C-H stretching (~3000-3100 cm⁻¹)
Mass Spectrometry
The mass spectrum would likely show a molecular ion peak corresponding to the calculated molecular weight of ~240.64 g/mol, with characteristic isotope patterns due to the presence of chlorine.
Research Applications and Future Directions
Current Research Status
The limited availability of specific information on 2-Chloro-4-(difluoromethyl)-6-phenylpyrimidine in the scientific literature suggests that this compound may be:
-
A novel chemical entity with unexplored properties
-
A synthetic intermediate in the preparation of more complex molecules
-
A compound of emerging interest in specialized research areas
Medicinal Chemistry
The unique combination of substituents in 2-Chloro-4-(difluoromethyl)-6-phenylpyrimidine warrants investigation in various medicinal chemistry applications:
-
Evaluation as a potential kinase inhibitor, given the prevalence of pyrimidine scaffolds in kinase inhibitor design
-
Assessment of anthelmintic activity, building on findings from similar 4,6-disubstituted pyrimidines
-
Investigation of potential immunomodulatory properties, similar to 2,4-pyrimidinediamine compounds
Materials Science
The presence of fluorine atoms and the aromatic components could make this compound interesting for materials science applications:
-
Exploration as a building block for fluorinated polymers
-
Assessment of liquid crystalline properties
-
Investigation of fluorescence or phosphorescence behavior
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume